1-Ethenyl-2-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene
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Overview
Description
1-Ethenyl-2-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzene ring substituted with an ethenyl group and a complex trifluoro-heptafluoropropoxy-ethoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-2-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 1,1,2-trifluoro-2-(heptafluoropropoxy)ethanol with a suitable benzene derivative under specific conditions to introduce the ethenyl group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes purification steps such as distillation or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-2-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
1-Ethenyl-2-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethenyl-2-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene involves its interaction with molecular targets through its functional groups. The ethenyl group and the trifluoro-heptafluoropropoxy-ethoxy side chain can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]acetic acid: Shares a similar trifluoro-heptafluoropropoxy-ethoxy side chain but differs in the core structure.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Another fluorinated compound with different functional groups and applications.
Uniqueness
1-Ethenyl-2-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene is unique due to its combination of an ethenyl group and a complex fluorinated side chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-ethenyl-2-[1,1,2-trifluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F10O2/c1-2-7-5-3-4-6-8(7)24-10(15,16)9(14)25-13(22,23)11(17,18)12(19,20)21/h2-6,9H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVANNXDZNEYJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1OC(C(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896528 |
Source
|
Record name | 1-Ethenyl-2-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20896528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129051-94-1 |
Source
|
Record name | 1-Ethenyl-2-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20896528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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